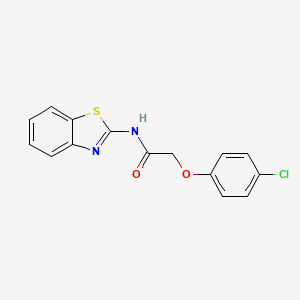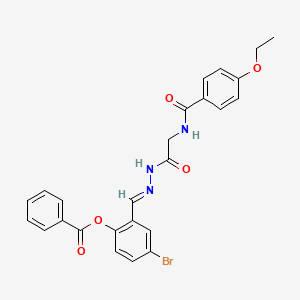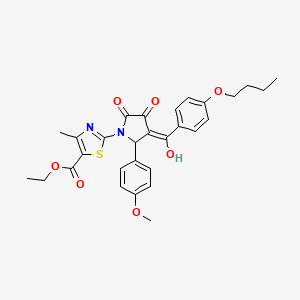
2-Butanone, O-(phenylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, O-(phenylcarbamoyl)oxime is a chemical compound with the molecular formula C11H14N2O2 It is an oxime derivative of 2-butanone, where the oxime group is further modified by the addition of a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, O-(phenylcarbamoyl)oxime typically involves the reaction of 2-butanone oxime with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Butanone oxime+Phenyl isocyanate→2-Butanone, O-(phenylcarbamoyl)oxime
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, O-(phenylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
2-Butanone, O-(phenylcarbamoyl)oxime has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Butanone, O-(phenylcarbamoyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the phenylcarbamoyl group can interact with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
2-Butanone oxime: The parent compound without the phenylcarbamoyl group.
Phenylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different core structures.
Uniqueness
2-Butanone, O-(phenylcarbamoyl)oxime is unique due to the combination of the oxime and phenylcarbamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with metal ions and biological macromolecules, making it a valuable compound in various research applications.
Properties
CAS No. |
2911-46-8 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[(E)-butan-2-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c1-3-9(2)13-15-11(14)12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,12,14)/b13-9+ |
InChI Key |
VHHGDSIALNQNQD-UKTHLTGXSA-N |
Isomeric SMILES |
CC/C(=N/OC(=O)NC1=CC=CC=C1)/C |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016498.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016509.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12016515.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016540.png)
![ethyl 4-({[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016552.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)
![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
